6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Beschreibung
6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazinone core substituted with a bromine atom at position 6 and an ethyl group at position 2. The bromine substituent enhances electrophilic reactivity, enabling further functionalization, while the ethyl group contributes to lipophilicity, influencing pharmacokinetic properties .
Eigenschaften
Molekularformel |
C10H10BrNO2 |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
6-bromo-2-ethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10BrNO2/c1-2-8-10(13)12-7-5-6(11)3-4-9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
YWJBKJKKHVPJGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)NC2=C(O1)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Bromination of 2-ethyl-2H-benzo[b]oxazin-3(4H)-one
The most direct and commonly employed method to prepare 6-Bromo-2-ethyl-2H-benzo[b]oxazin-3(4H)-one is the selective bromination of the corresponding 2-ethyl-2H-benzo[b]oxazin-3(4H)-one precursor. This reaction typically uses bromine or N-bromosuccinimide as the brominating agent.
-
- Brominating agents: Bromine (Br₂) or N-bromosuccinimide (NBS)
- Solvents: Chloroform or carbon tetrachloride
- Temperature: Room temperature to slightly elevated temperatures (e.g., 25–60°C)
- Reaction time: Several hours until complete bromination is confirmed
-
- Electrophilic aromatic substitution occurs at the 6-position of the benzoxazinone ring due to the directing effects of the nitrogen and oxygen atoms in the heterocycle.
-
- The bromine atom is selectively introduced at position 6, yielding the target compound with good regioselectivity and yield.
This method is favored for its operational simplicity and the availability of starting materials.
Synthesis via 2-Aminophenol Derivatives and Acylation-Cyclization
An alternative and widely documented approach involves the synthesis of the benzoxazinone scaffold through the acylation of substituted 2-aminophenols followed by cyclization:
-
- Starting Material: 2-amino-4-bromophenol or 2-hydroxyacetanilide derivatives (brominated at the 6-position).
- Acylation: Reaction with chloroacetyl chloride in the presence of a base such as triethylbenzylammonium chloride or pyridine at low temperature (0°C).
- Cyclization: Heating the reaction mixture (e.g., 60°C for 16 hours) promotes intramolecular cyclization to form the benzoxazinone ring.
- Workup: Neutralization with sodium bicarbonate and recrystallization (e.g., ethanol) to purify the product.
-
- This method allows for selective introduction of substituents on the aromatic ring prior to cyclization.
- High yields (~78%) have been reported.
- Scalable for gram-scale synthesis.
Copper(I)-Catalyzed One-Pot Synthesis
Recent advances have introduced copper(I)-catalyzed one-pot reactions that enable regioselective synthesis of benzoxazinone derivatives, including 6-bromo substituted compounds:
-
- React aromatic aldehydes with propargyl-substituted intermediates under copper(I) iodide catalysis.
- Use of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Reaction temperatures around 80°C for 6–8 hours.
-
- One-pot synthesis reduces purification steps.
- High regioselectivity and yields.
- Broad substrate scope, allowing for diverse substitutions.
Industrial Scale Production Considerations
-
- Automated reactors with precise control of temperature, pressure, and reagent concentration.
- Enhanced reaction efficiency and reproducibility.
- Scalable to multi-kilogram quantities with consistent quality.
Analytical Techniques for Confirmation
Nuclear Magnetic Resonance Spectroscopy (NMR):
- ^1H NMR: Ethyl group signals at δ ~1.2–1.4 ppm (methyl) and δ ~4.0–4.3 ppm (methylene).
- Aromatic protons near bromine at δ ~7.3–7.6 ppm.
- ^13C NMR: Carbonyl carbon at δ ~170–175 ppm.
-
- Molecular ion peak at m/z 228.045 confirming molecular formula C₈H₆BrNO₂.
-
- Thin-layer chromatography using silica gel and cyclohexane:ethyl acetate solvent.
- High-performance liquid chromatography (HPLC) with UV detection for purity assessment.
Summary Table of Preparation Methods
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 6-position undergoes substitution with nucleophiles under catalytic or thermal conditions.
Key Reactions:
-
Amine Substitution :
Reaction with primary or secondary amines in the presence of Cu(I) catalysts (e.g., CuI) yields 6-amino derivatives. For example, coupling with ethylamine in DMF at 80°C replaces bromine with an ethylamino group . -
Thiol Substitution :
Treatment with thiols (e.g., benzyl mercaptan) and K₂CO₃ in DMSO at 100°C produces 6-thioether derivatives .
Table 1: NAS Reactions
Transition Metal-Catalyzed Coupling Reactions
The bromine atom participates in cross-coupling reactions, enabling C–C or C–N bond formation.
Key Reactions:
-
Suzuki-Miyaura Coupling :
Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in THF/H₂O produces biaryl derivatives . -
Buchwald-Hartwig Amination :
Coupling with morpholine using Pd₂(dba)₃ and Xantphos in toluene yields 6-morpholino derivatives .
Table 2: Coupling Reactions
| Partner | Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | THF/H₂O | 6-Phenyl derivative | 82% | |
| Morpholine | Pd₂(dba)₃/Xantphos | Toluene | 6-Morpholino derivative | 76% |
Reductive and Oxidative Transformations
The benzoxazinone core and substituents undergo redox reactions.
Key Reactions:
-
Reduction of the Oxazinone Ring :
Hydrogenation with H₂ and Pd/C in MeOH reduces the lactam ring to a secondary amine . -
Oxidation of the Ethyl Group :
Treatment with KMnO₄ in acidic conditions oxidizes the 2-ethyl group to a carboxylic acid .
Table 3: Redox Reactions
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ring reduction | H₂, Pd/C, MeOH | Tetrahydrobenzoxazine | 90% | |
| Ethyl oxidation | KMnO₄, H₂SO₄ | 2-Carboxylic acid derivative | 68% |
Functionalization via Alkylation/Acylation
The ethyl group and nitrogen atom serve as sites for further modification.
Key Reactions:
-
N-Alkylation :
Reaction with methyl iodide and NaH in THF replaces the NH proton with a methyl group . -
Acylation :
Treatment with acetyl chloride and pyridine yields the N-acetyl derivative .
Table 4: Alkylation/Acylation Reactions
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | NaH, THF | N-Methyl derivative | 88% | |
| Acetyl chloride | Pyridine, RT | N-Acetyl derivative | 75% |
Ring-Opening and Cyclization Reactions
Acidic or basic conditions disrupt the benzoxazinone ring, enabling scaffold diversification.
Key Reactions:
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s affinity for its target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations at Position 2
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Structural Difference : Methyl group at position 2 instead of ethyl.
- Synthesis: Prepared via alkylation of 2-amino-6-bromophenol with methyl halides under basic conditions .
6-Bromo-2-phenyl-2H-benzo[1,3]oxazin-4(3H)-one
- Structural Difference: Phenyl group at position 2 and a 1,3-oxazinone core (vs. 1,4-oxazinone).
- This compound demonstrated moderate anthelmintic and antibacterial activities in vitro .
Substituent Variations at Position 6
6-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Structural Difference : Chlorine replaces bromine at position 4.
- Synthesized via similar methods using 2-amino-4-chlorophenol .
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Alkyl Chain Modifications
6-Bromo-4-butyl-2H-benzo[b][1,4]oxazin-3(4H)-one (3v)
- Structural Difference : Butyl group at position 4 (vs. ethyl at position 2).
- Impact : Increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Synthesized via copper-catalyzed one-pot reactions .
4-(4-Nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO)
- Structural Difference: Pyrido-oxazinone core with a nitrobenzyl group.
- Impact: Demonstrated potent NF-κB inhibition and antiproliferative effects in hepatocellular carcinoma cells, highlighting the role of nitro groups in redox-mediated activity .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Properties |
|---|---|---|---|---|
| 6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one | C₁₀H₁₀BrNO₂ | 256.10 | Br (C6), Et (C2) | Lipophilic, electrophilic |
| 6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | C₉H₈BrNO₂ | 242.07 | Br (C6), Me (C2) | Higher solubility |
| 6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one | C₈H₅BrFNO₂ | 246.04 | Br (C6), F (C5) | Enhanced metabolic stability |
| 6-Bromo-4-butyl-2H-benzo[b][1,4]oxazin-3(4H)-one (3v) | C₁₂H₁₄BrNO₂ | 284.15 | Br (C6), Bu (C4) | High lipophilicity |
Research Findings and Trends
- Synthetic Flexibility: The benzoxazinone core is highly modifiable. For example, bromine at position 6 enables Suzuki coupling for aryl/heteroaryl introductions, while alkyl halides facilitate N-alkylation at position 2 or 4 .
- Biological Relevance : Bromine and nitro groups enhance interactions with hydrophobic enzyme pockets, as seen in NF-κB inhibitors . Ethyl and butyl chains optimize logP values for blood-brain barrier penetration in CNS-targeted agents .
- SAR Insights :
- Position 2 : Bulky groups (e.g., ethyl) improve metabolic stability but may reduce solubility.
- Position 6 : Halogens (Br, Cl) are critical for electrophilic reactivity and halogen bonding.
- Position 4 : Longer alkyl chains (e.g., butyl) increase lipophilicity but may hinder target engagement due to steric effects .
Biologische Aktivität
6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 57463-11-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and various applications based on recent research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 256.10 g/mol
- Structure : The compound features a bromine atom at the 6-position and an ethyl group at the 2-position of the benzoxazine ring.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate bromo and ethyl-substituted precursors under controlled conditions to yield the desired product. Specific methodologies may vary, but common solvents include tetrahydrofuran (THF) under nitrogen atmosphere.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzoxazine derivatives, including this compound. The compound has shown promising activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 7.80 µg/mL |
| Escherichia coli | Inactive |
| Candida albicans | Moderate activity observed |
These findings suggest that while the compound exhibits significant antibacterial properties against Gram-positive bacteria, it shows limited activity against Gram-negative strains like E. coli .
Anticancer Properties
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary results indicate that this compound may inhibit cell proliferation effectively:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | < 10 |
| MCF7 (breast cancer) | < 10 |
These results point to its potential as a therapeutic agent in oncology, particularly in targeting rapidly dividing cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, there is emerging evidence suggesting that benzoxazine derivatives can exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways, although specific mechanisms and efficacy require further investigation.
Case Studies and Research Findings
A notable study evaluated the biological activity of several benzoxazine derivatives, including this compound. The research focused on:
- Antibacterial Efficacy : The study demonstrated effective inhibition of biofilm formation in Staphylococcus species.
- Cytotoxicity Assessment : Compounds were tested across various cancer cell lines, showing significant antiproliferative activity.
- Mechanistic Insights : Molecular docking studies provided insights into the binding affinities of these compounds with target proteins involved in bacterial resistance mechanisms .
Q & A
Q. What are the recommended synthetic routes for 6-bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, and how are reaction conditions optimized?
A common method involves reacting brominated anthranilic acid derivatives with ethyl-substituted acyl chlorides in pyridine at 0°C, followed by NaHCO₃ treatment and recrystallization (e.g., ethanol) . Alternative routes employ copper(I)-catalyzed one-pot reactions for regioselective synthesis, using aromatic aldehydes and propargyl-substituted intermediates under controlled temperatures (e.g., 80°C for 6–8 hours). Reaction progress is monitored via TLC (hexane:ethyl acetate, 2:1), and purity is confirmed by melting point analysis and spectral data (¹H/¹³C NMR, IR) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- ¹H/¹³C NMR : Key signals include the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.3 ppm for CH₂), bromine-substituted aromatic protons (δ ~7.3–7.6 ppm), and the oxazinone carbonyl (δ ~170–175 ppm in ¹³C NMR) .
- Mass Spectrometry : Molecular ion peaks at m/z 228.045 (M⁺) confirm the molecular formula C₈H₆BrNO₂ .
- TLC/HPLC : Purity is assessed using silica gel plates (cyclohexane:ethyl acetate) or reverse-phase HPLC with UV detection .
Q. How can researchers assess the compound’s stability under laboratory storage conditions?
Stability studies should include:
- Thermal Analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Storage in amber vials under inert atmospheres (N₂/Ar) to prevent photodegradation.
- Hygroscopicity : Karl Fischer titration to measure moisture uptake, with recommendations for desiccators (<30% humidity) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth microdilution .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, using cisplatin as a positive control .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of substituted derivatives?
Copper(I) catalysis enables selective C–H functionalization at the 7-position of the benzoxazinone core. For example, one-pot reactions with propargyl derivatives and aldehydes yield isoxazole hybrids with >90% regioselectivity. Optimization includes:
Q. What computational strategies support structure-activity relationship (SAR) studies for anticancer applications?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like EGFR or tubulin. Key residues (e.g., Lys48 in EGFR) show hydrogen bonding with the oxazinone carbonyl .
- QSAR Modeling : Hammett constants (σ) for substituents (e.g., Br, ethyl) correlate with logP and IC₅₀ values in cytotoxicity assays .
Q. How do structural modifications influence biological activity across derivatives?
- Ethyl vs. Methyl Substitution : Ethyl groups enhance lipophilicity (logP +0.5), improving membrane permeability but reducing solubility.
- Bromine Position : 6-Bromo derivatives exhibit higher antibacterial activity (MIC ~8 μg/mL) vs. 8-bromo analogs (MIC >32 μg/mL) due to steric effects on target binding .
Q. What mechanistic insights explain the efficiency of microwave-assisted Smiles rearrangements?
Microwave irradiation (100–150°C, 20–30 min) accelerates the Smiles rearrangement via dipole polarization, reducing reaction times from hours to minutes. Key intermediates (e.g., thiolactams) are identified via in-situ IR monitoring .
Q. How should researchers resolve contradictions in spectral data between literature sources?
- NMR Discrepancies : Deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) can shift aromatic proton signals by 0.1–0.3 ppm. Multiplicity analysis (e.g., doublets vs. double doublets) clarifies coupling patterns .
- Mass Accuracy : High-resolution MS (HRMS) resolves isobaric interferences, confirming fragment ions (e.g., [M-Br]⁺ at m/z 149.023) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
